氟代脱氧葡萄糖 F18

描述

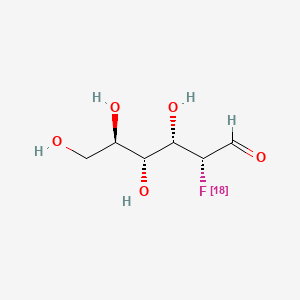

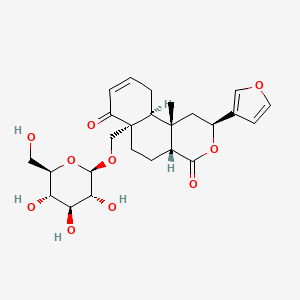

Fluorodeoxyglucose F18, also known as [18F]FDG, is a radiopharmaceutical agent used in the medical imaging modality positron emission tomography (PET). It is a glucose analog, with the positron-emitting radionuclide fluorine-18 substituted for the normal hydroxyl group at the C-2 position in the glucose molecule .

Synthesis Analysis

The production of [18F]FDG is achieved through a nucleophilic substitution reaction, using the F-18 fluoride by nuclear reaction . The production of [18F]FDG using a GE FASTLab2 synthesizer enables to obtain higher radiochemical yields including more robust synthesis process . The synthesis involves two steps, displacement of a trifluoromethanesulfonyl group with [18F]fluoride and removal of the acetyl groups with HCl .Molecular Structure Analysis

The IUPAC chemical name for Fluorodeoxyglucose F18 is 2-deoxy-2-[18F]fluoro-D-glucose . The chemical formula is C6H1118FO5 .Chemical Reactions Analysis

Fluorodeoxyglucose F18 is produced through a nucleophilic substitution reaction, using the F-18 fluoride by nuclear reaction .Physical And Chemical Properties Analysis

Fluorodeoxyglucose F18 has a molar mass of 181.1495 g mol−1 and a melting point of 170 to 176 °C .科学研究应用

癌症诊断和治疗监测:FDG 用于正电子发射断层扫描 (PET),是研究肿瘤代谢活动及其受治疗抑制的有力工具,影响癌症存活率。例如,在多发性骨髓瘤中,FDG-PET 扫描显示与预后相关参数相关,并用于评估治疗效果 (Bartel 等人,2009 年).

胰腺肿瘤管理:FDG-PET/CT 已显示出在管理胰腺肿瘤等恶性疾病方面的价值,影响可切除胰腺肿瘤的治疗方法 (Yao 等人,2012 年).

放射治疗评估:FDG-PET 越来越多地用于肿瘤学中的疾病分期和放射治疗靶区勾画,协助评估和量化放射治疗的代谢肿瘤反应 (Fuss,2010 年).

霍奇金病的初始和治疗后评估:FDG-PET,特别是与 CT 结合使用时,极大地促进了霍奇金病的初始分期和治疗后评估,增强了患者管理中的常规检查 (Erturk 和 Van den Abbeele,2008 年).

发热艾滋病患者的诊断检查:FDG 用于发热艾滋病患者的诊断检查,在确定影响艾滋病患者的各种疾病和感染的程度方面显示出良好的敏感性 (Santiago 等人,1999 年).

脑代谢活动评估:使用 F18-FDG uptake 创建和验证正常脑模板可以提高诊断阿尔茨海默病等疾病的准确性,有助于区分衰老脑和疾病状态 (Chotipanich 等人,2022 年).

多发原发性恶性肿瘤的检测:FDG-PET/CT 用于检测癌症患者的多发原发性恶性肿瘤 (MPMN),揭示了这些患者中大量偶然发生的肿瘤 (Ladrón de Guevara 等人,2017 年).

恶性胸膜间皮瘤的分期和术前评估:FDG-PET 用于恶性间皮瘤的术前评估和分期,有助于识别适合积极联合治疗的患者 (Schneider 等人,2000 年).

检测肺癌转移:FDG-PET 对检测胸部肿瘤和纵隔淋巴结中的恶性细胞具有敏感性和特异性,包括在常规临床评估可能遗漏转移的病例中 (Scott 等人,1995 年).

作用机制

安全和危害

未来方向

The utilization of [18F]FDG dates back to the 1970s and since then, the clinical application has expanded to diagnose cancer, inflammation, neurodegenerative brain disease and account for almost 95% of PET studies . The increase in clinical demand for [18F]FDG drives the evolution of the radiolabeling process from manual to fully automated, thus making it more reliable, consistent and producing higher activity with reduced error . There are numerous clinical trials currently underway investigating expanded uses for [18F]FDG in breast cancer patients as well as other patient populations .

属性

IUPAC Name |

(2R,3S,4R,5R)-2-(18F)fluoranyl-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYNUTHNTBLRMT-MXWOLSILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)[18F])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212908 | |

| Record name | Fluorodeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fludeoxyglucose F 18 is a glucose analog that concentrates in cells that rely upon glucose as an energy source, or in cells whose dependence on glucose increases under pathophysiological conditions. Fludeoxyglucose F 18 is transported through the cell membrane by facilitative glucose transporter proteins and is phosphorylated within the cell to [18F] FDG-6- phosphate by the enzyme hexokinase. Once phosphorylated it cannot exit until it is dephosphorylated by glucose-6-phosphatase. Therefore, within a given tissue or pathophysiological process, the retention and clearance of Fludeoxyglucose F 18 reflect a balance involving glucose transporter, hexokinase and glucose-6- phosphatase activities. When allowance is made for the kinetic differences between glucose and Fludeoxyglucose F 18 transport and phosphorylation (expressed as the “lumped constant” ratio), Fludeoxyglucose F 18 is used to assess glucose metabolism. In comparison to background activity of the specific organ or tissue type, regions of decreased or absent uptake of Fludeoxyglucose F 18 reflect the decrease or absence of glucose metabolism. Regions of increased uptake of Fludeoxyglucose F 18 reflect greater than normal rates of glucose metabolism. | |

| Record name | Fludeoxyglucose (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

63503-12-8 | |

| Record name | Fluorine-18 fluorodeoxyglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63503-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludeoxyglucose F 18 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063503128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludeoxyglucose (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluorodeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUDEOXYGLUCOSE F-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z5B2CJX4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)

![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)

![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)

![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)